N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a unique structure that combines a hydrazide group, a triazole ring, and a phenolic moiety
Preparation Methods
The synthesis of N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the hydrazide precursor, followed by the introduction of the triazole ring through a cyclization reaction. The final step involves the condensation of the phenolic aldehyde with the hydrazide to form the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Chemical Reactions Analysis
N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes.
Biology: It has potential as an antioxidant due to the presence of the phenolic group.
Medicine: It may exhibit antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with various molecular targets. The phenolic group can scavenge free radicals, providing antioxidant effects. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar compounds include other hydrazide derivatives and triazole-containing molecules. For example:
N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide: Lacks the triazole ring but retains the phenolic and hydrazide groups.
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains the triazole ring and thiol group but lacks the phenolic and hydrazide groups. N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to the combination of these functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H37N5O2S |
---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C32H37N5O2S/c1-21-13-15-24(16-14-21)37-29(23-11-9-8-10-12-23)35-36-30(37)40-20-27(38)34-33-19-22-17-25(31(2,3)4)28(39)26(18-22)32(5,6)7/h8-19,39H,20H2,1-7H3,(H,34,38)/b33-19+ |
InChI Key |
MANBVISZGCPNLT-HNSNBQBZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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